N-Cycloheptyl-4-(propan-2-yl)benzamide
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Overview
Description
N-Cycloheptyl-4-(propan-2-yl)benzamide is a chemical compound with the molecular formula C17H25NO and a molecular weight of 259.3865 g/mol . It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry.
Preparation Methods
The synthesis of N-Cycloheptyl-4-(propan-2-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. The reaction typically involves the following steps:
- Mixing the carboxylic acid and amine in the presence of the catalyst.
- Ultrasonic irradiation to facilitate the reaction.
- Purification of the product through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-Cycloheptyl-4-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Complexation: The compound can form coordination complexes with transition metals like copper, zinc, and palladium.
Scientific Research Applications
N-Cycloheptyl-4-(propan-2-yl)benzamide has several applications in scientific research:
Agriculture: These compounds are used as intermediates in the synthesis of agrochemicals.
Industrial Chemistry: Benzamides are used in the production of fine chemicals and synthetic intermediates.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to act as allosteric activators of enzymes like glucokinase, which plays a crucial role in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and thereby influencing metabolic pathways.
Comparison with Similar Compounds
N-Cycloheptyl-4-(propan-2-yl)benzamide can be compared with other benzamide derivatives such as:
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Known for its spasmolytic activity and ability to form coordination complexes with copper.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Known for its metal chelating properties and antibacterial activity.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
CAS No. |
549485-76-9 |
---|---|
Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H25NO/c1-13(2)14-9-11-15(12-10-14)17(19)18-16-7-5-3-4-6-8-16/h9-13,16H,3-8H2,1-2H3,(H,18,19) |
InChI Key |
JRZNTNMAHIXNMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2 |
Origin of Product |
United States |
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